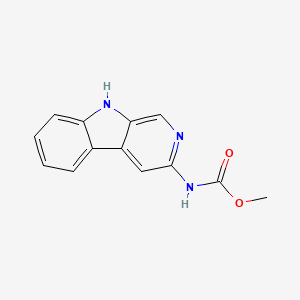

3-(Methoxycarbonyl)amino-beta-carboline

Vue d'ensemble

Description

3-(Methoxycarbonyl)amino-beta-carboline is a synthetic compound known for its high affinity for the benzodiazepine receptor. It has been studied for its selective antagonistic effects on the sedative properties of benzodiazepines, making it a compound of interest in pharmacological research .

Méthodes De Préparation

The synthesis of 3-(Methoxycarbonyl)amino-beta-carboline involves several steps. One common method includes the reaction of beta-carboline-3-carboxylic acid with methanol in the presence of a catalyst to form the methyl ester. This intermediate is then reacted with an amine to introduce the methoxycarbonyl group, resulting in the formation of this compound .

Analyse Des Réactions Chimiques

3-(Methoxycarbonyl)amino-beta-carboline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The methoxycarbonyl group can be substituted with other functional groups using appropriate reagents and conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Structural Characteristics

The X-ray crystal structure of 3-(methoxycarbonyl)amino-beta-carboline reveals significant insights into its molecular interactions. The compound exhibits unique intermolecular hydrogen bonding and pi-pi stacking interactions, which differ from other beta-carboline derivatives like methyl beta-carboline-3-carboxylate. These structural features may contribute to its selective antagonistic activity against the sedative effects of diazepam without inducing convulsant or anxiogenic effects .

Benzodiazepine Receptor Interaction

Research indicates that this compound has a high affinity for benzodiazepine receptors. In vitro studies have demonstrated that it can selectively antagonize the sedative effects of diazepam, making it a candidate for further investigation in anxiety and sleep disorders .

- In vivo Studies : In animal models, such as mice, this compound has shown promising results by antagonizing diazepam-induced sedation without exhibiting proconvulsant activity .

Antitumor Activity

There is emerging evidence suggesting that beta-carboline derivatives, including this compound, may possess anticancer properties. The compound's structural modifications can influence its cytotoxicity against various cancer cell lines. For instance, derivatives with specific alkyl substitutions have demonstrated significant activity against colon adenocarcinoma and lung carcinoma cell lines .

- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects may involve interference with cell cycle regulation and apoptosis pathways. For example, studies have shown that related compounds can induce S phase arrest in breast cancer cells by modulating signaling pathways such as AKT phosphorylation .

Potential as an Anti-Anxiety Agent

Given its selective antagonism of benzodiazepine sedative effects, there is potential for this compound to be developed as an anti-anxiety agent that mitigates sedation while retaining anxiolytic properties. This dual functionality could provide a therapeutic advantage over traditional benzodiazepines .

Case Study 1: Sedation Antagonism

A study conducted on the pharmacological profile of this compound highlighted its ability to selectively inhibit the sedative effects induced by diazepam in animal models without causing adverse convulsant effects. This selectivity suggests potential clinical applications in managing anxiety disorders where sedation is undesirable .

Case Study 2: Anticancer Activity

In vitro assays assessing the cytotoxicity of various beta-carboline derivatives revealed that modifications at the N-alkyl position significantly impacted their efficacy against cancer cell lines. Specifically, compounds similar to this compound demonstrated reduced viability in treated cells compared to controls, indicating a promising avenue for anticancer research .

Mécanisme D'action

3-(Methoxycarbonyl)amino-beta-carboline exerts its effects by binding to the benzodiazepine receptor with high affinity. It acts as an antagonist, selectively blocking the sedative effects of benzodiazepines without affecting their anxiolytic or anticonvulsant properties. This selective antagonism is believed to involve specific interactions with the receptor’s binding sites .

Comparaison Avec Des Composés Similaires

Similar compounds to 3-(Methoxycarbonyl)amino-beta-carboline include:

Beta-carboline-3-carboxylic acid: An inverse agonist of the benzodiazepine receptor.

Flumazenil: A well-known benzodiazepine receptor antagonist.

Diazepam: A benzodiazepine with sedative, anxiolytic, and anticonvulsant properties.

This compound is unique in its selective antagonism of the sedative effects of benzodiazepines, making it a valuable tool for research in pharmacology and neuroscience .

Propriétés

IUPAC Name |

methyl N-(9H-pyrido[3,4-b]indol-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c1-18-13(17)16-12-6-9-8-4-2-3-5-10(8)15-11(9)7-14-12/h2-7,15H,1H3,(H,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCNHWQATGLIDEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC=C2C(=C1)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70919418 | |

| Record name | Methyl hydrogen 9H-pyrido[3,4-b]indol-3-ylcarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70919418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91985-74-9 | |

| Record name | 3-(Methoxycarbonyl)amino-beta-carboline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091985749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl hydrogen 9H-pyrido[3,4-b]indol-3-ylcarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70919418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.